

Assessing VHL Binding Affinity: A Comparative Guide for Novel Ligands

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Compound of Interest

Compound Name: (S)-(S,R,S,R)-AHPC-Me-N3

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For researchers and drug development professionals engaged in targeted protein degradation, the precise characterization of a ligand's binding affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of established VHL ligands based on the (S,R,S)-AHPC scaffold, offering a benchmark for assessing novel compounds such as **(S)-(S,R,S,R)-AHPC-Me-N3**. While direct binding data for **(S)-(S,R,S,R)-AHPC-Me-N3** is not publicly available, this guide outlines the standard methodologies and performance of foundational VHL ligands to enable its characterization.

The core of many potent VHL ligands is the (2S,4R)-4-hydroxyproline core, which mimics the critical 'hot-spot' of the protein-protein interaction between VHL and its native substrate, Hypoxia-Inducible Factor 1 α (HIF-1 α).^[1] Structure-guided design has led to the development of highly potent, non-peptidic small-molecule VHL ligands, which serve as essential components for recruiting the VHL E3 ligase to a target protein.^[1]

Quantitative Comparison of Key VHL Ligands

The binding affinity of a ligand to VHL is a key performance indicator. The table below summarizes the binding affinities of well-characterized VHL ligands that provide a quantitative

basis for comparison. These ligands, including VH032, VH101, and VH298, are widely used in the development of PROTACs.[2][3] The choice between them often depends on the desired potency, as higher binding affinity frequently translates to more efficient protein degradation.[2]

Ligand	Binding Affinity (Kd)	Measurement Method(s)	Key Features
VH032	185 nM[1][4][5]	Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)	A potent and widely used VHL ligand, serving as a foundational building block for many PROTACs.[4][6]
VH101	44 nM[1][4][5]	Fluorescence Polarization (FP)	A high-affinity ligand developed through structure-guided design, offering a 4-fold increase in binding affinity compared to VH032. [1][4]
VH298	80-90 nM[7][8][9]	Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)	A high-affinity and potent chemical probe with enhanced cell permeability compared to VH032. [2]

Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.

Structural Context of (S)-(S,R,S,R)-AHPC-Me-N3

The molecule **(S)-(S,R,S,R)-AHPC-Me-N3** is a derivative of the (S,R,S)-AHPC scaffold. The designation "(S,R,S,R)-AHPC-Me" is synonymous with "VHL ligand 2" or "E3 ligase Ligand 1A" and is utilized in the synthesis of the BET degrader ARV-771.[10] The addition of a methyl

group at the benzylic position is a known modification to improve affinity.[1] The further inclusion of an azide group (-N₃) suggests a functional handle for "click chemistry," allowing for the straightforward conjugation of this VHL ligand to a target protein ligand via a linker, a crucial step in PROTAC synthesis. The impact of the azide group on binding affinity would need to be experimentally determined, as modifications on this side of the molecule can influence interactions within the VHL binding pocket.[4]

Experimental Protocols

Objective comparison requires standardized and detailed methodologies. Below are protocols for key biophysical assays used to determine the binding affinity of small molecules to the VHL protein complex (typically VHL, Elongin C, and Elongin B, collectively known as VCB).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.

Principle: A solution of the ligand is titrated into a solution containing the VCB protein complex at a constant temperature. The instrument measures the heat change upon each injection. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters of the interaction.

Detailed Methodology:

- Sample Preparation:
 - Express and purify the recombinant VCB complex.
 - Prepare the ligand of interest (e.g., **(S)-(S,R,S,R)-AHPC-Me-N₃**).
 - Crucially, both the protein and ligand solutions must be prepared in an identical, extensively dialyzed buffer to minimize heats of dilution.[11] A common buffer is 50 mM Tris or HEPES, pH 7.5, with 150 mM NaCl.

- Degas both solutions for at least one hour before the experiment to prevent air bubbles. [\[12\]](#)
- Typical starting concentrations are 5-50 μM protein in the sample cell and a 10-20 fold higher concentration of the ligand in the syringe. [\[11\]](#)[\[12\]](#)
- ITC Experiment:
 - Load the VCB solution into the sample cell (approx. 2.2 mL) and the ligand solution into the injection syringe (approx. 2 mL). [\[12\]](#)
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of small, timed injections (e.g., 20 injections of 2 μL each) with a sufficient delay between injections (e.g., 180 seconds) to allow the system to return to thermal equilibrium. [\[13\]](#)
 - A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Integrate the area under each injection peak to determine the heat change.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_d , n , and ΔH .

Fluorescence Polarization (FP) Competition Assay

FP is a widely used, high-throughput method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein. [\[14\]](#)

Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. An unlabeled competitor ligand will displace the tracer, causing a decrease in the polarization signal, which is proportional to the competitor's binding affinity.[\[6\]](#)

Detailed Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.[\[15\]](#)
 - VCB Complex: Use purified VCB at a fixed concentration, typically determined through preliminary titration experiments.
 - Fluorescent Tracer: Utilize a fluorescently labeled VHL ligand, such as BODIPY FL VH032 or a FAM-labeled HIF-1 α peptide.[\[16\]](#)[\[17\]](#) The tracer concentration should be low (e.g., 1-10 nM) and ideally below its K_d for VCB.
 - Test Ligand: Prepare serial dilutions of the unlabeled test compound.
- Assay Procedure:
 - In a low-volume 384-well plate, add the VCB complex and the fluorescent tracer to all wells at their fixed final concentrations.[\[15\]](#)
 - Add the serially diluted test ligand to the appropriate wells.
 - Include controls: "no competitor" (maximum polarization) and "excess unlabeled ligand" (minimum polarization).
 - Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light, to reach binding equilibrium.[\[14\]](#)[\[18\]](#)
- Data Analysis:
 - Measure fluorescence polarization using a plate reader equipped with appropriate filters.

- Plot the polarization values against the logarithm of the test ligand concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test ligand that displaces 50% of the fluorescent tracer).
- The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface. It provides kinetic data, including association (k_{on}) and dissociation (k_{off}) rates, from which the equilibrium dissociation constant (Kd) can be calculated ($Kd = k_{off} / k_{on}$).

Principle: One binding partner (the ligand, e.g., VCB complex) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the test compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and measured in real-time as a response unit (RU).

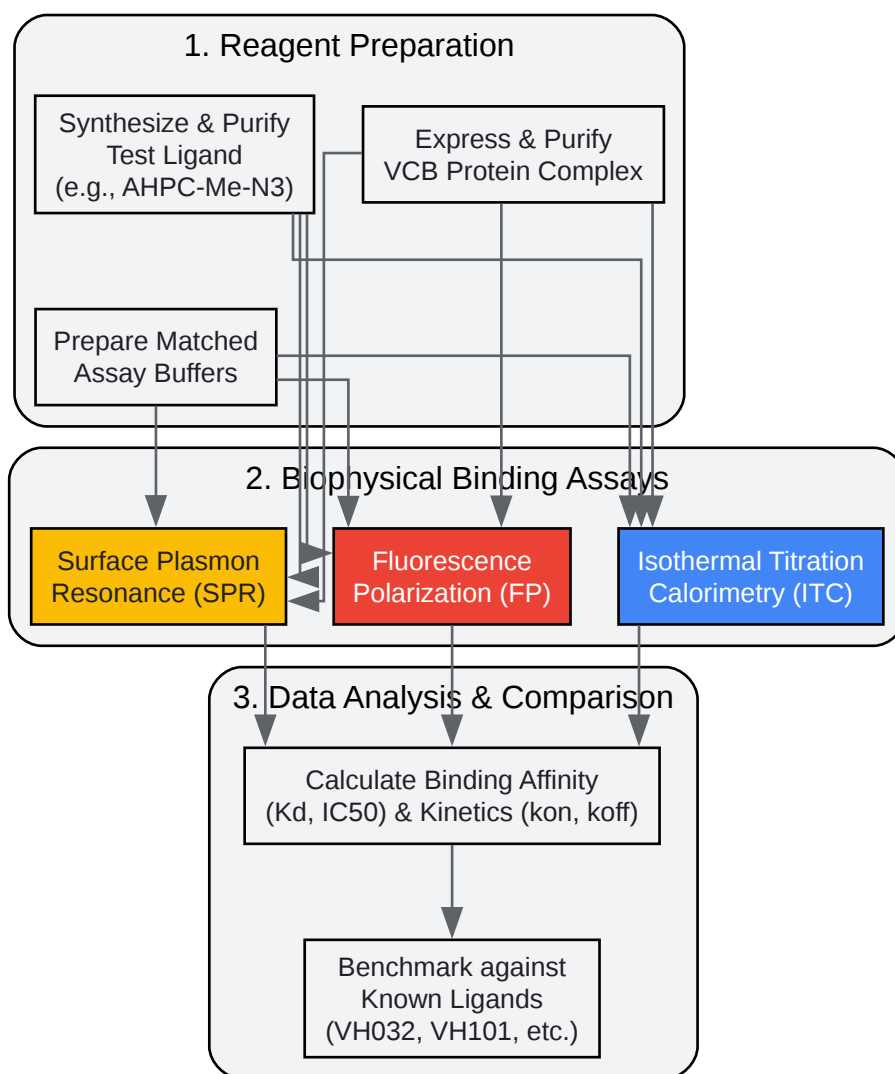
Detailed Methodology:

- Immobilization:
 - Immobilize the purified VCB complex onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[\[19\]](#)
 - Prepare a reference flow cell, either left blank or with an immobilized control protein, to subtract non-specific binding and bulk refractive index changes.
- Binding Analysis:
 - Prepare a series of dilutions of the test ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).[\[19\]](#)
 - Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate for a defined period (association phase).

- Switch back to flowing only the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).
- Between cycles, regenerate the sensor surface with a specific buffer (e.g., a low pH solution) to remove all bound analyte.
- Data Analysis:
 - Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
 - Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
 - The fitting will yield the kinetic rate constants k_{on} and k_{off} , from which the K_d is calculated.

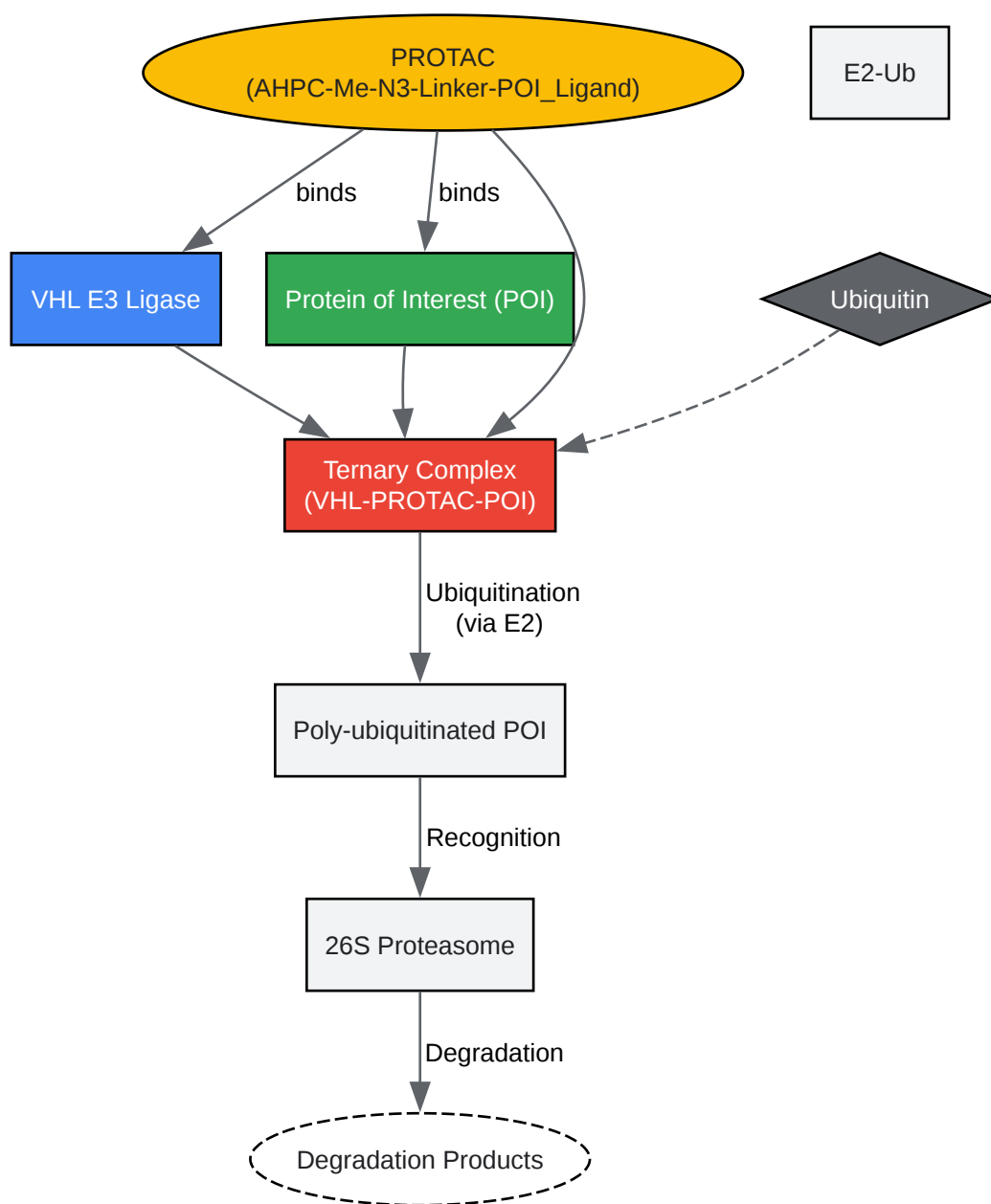
Mandatory Visualizations

To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the general workflows for assessing VHL ligand performance.



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Caption: General workflow for VHL ligand binding characterization.



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Caption: PROTAC-mediated protein degradation pathway via VHL recruitment.

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